molecular formula C16H18N2O8 B560261 NPEC-caged-(1S,3R)-ACPD CAS No. 1315379-60-2

NPEC-caged-(1S,3R)-ACPD

Cat. No. B560261
CAS RN: 1315379-60-2
M. Wt: 366.326
InChI Key: SKBDCZAPZZBWJU-XOXYBHGNSA-N
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Description

NPEC-caged-(1S,3R)-ACPD is a specific photosensitive ligand for glutamate receptor subtypes.
(1S,3R)-ACPD caged with the photosensitive 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) group. Extinction coefficient (ε347) = 660 M-1cm-1, quantum yield (φ) = 0.64. Suitable for near-UV uncaging. No inhibition of GABA-A receptors at concentrations used experimentally.

Scientific Research Applications

Photolysis in Neuroscience

Photolysis, involving NPEC-caged compounds, is utilized extensively in neuroscience. The process isolates post-synaptic receptor activation from presynaptic activities, aiding in understanding receptor mechanisms in situ. In particular, NPEC-caged neuroactive amino acids are designed for specificity to glutamate receptor sub-types. Their application in slice preparations assists in investigating receptor-specific actions without adversely affecting glutamate receptors. Notably, NPEC-caged ligands, unlike MNI-caged amino acids, do not interfere with GABA-ergic transmission, highlighting their specificity and safety in neural applications (Palma-Cerda et al., 2012).

Metabotropic Glutamate Receptor Studies

Studies using (1S,3R)-ACPD have revealed its role in activating metabotropic glutamate receptors in various neural structures. For instance, in rat ventromedial hypothalamic neurons, (1S,3R)-ACPD induced a significant inward current, indicating its efficacy in modulating neuronal activity. This effect was shown to be independent of potassium channel blockade and involved Na+/Ca2+ exchange currents (Lee & Boden, 1997).

Photorelease in Ion Pumps

Research on P(3)-[2-(4-hydroxyphenyl)-2-oxo]ethyl ATP, a compound related to NPEC-caged ATP, demonstrates its effectiveness as a phototrigger for rapid activation of ion pumps like Na+, K+-ATPase. This highlights the broader applications of caged compounds in activating ATP-driven biological systems under various physiological conditions (Geibel et al., 2000).

Enhanced Biological Imaging

Caged coumarin fluorophores have demonstrated significant potential in biological imaging applications. Their high uncaging cross sections and robust fluorescence contrast enhancement make them ideal for tracking molecular dynamics in biological systems. This is indicative of the broader utility of caged compounds, like NPEC-caged-(1S,3R)-ACPD, in high-resolution cellular imaging (Zhao et al., 2004).

Long-Term Potentiation and Neuropharmacology

The activation of metabotropic glutamate receptors by 1S,3R-ACPD has been linked to the induction of long-term potentiation in rat hippocampal slices, suggesting its role in synaptic plasticity and memory processes (Bortolotto & Collingridge, 1992).

properties

IUPAC Name

(1S,3R)-1-[1-(2-nitrophenyl)ethoxycarbonylamino]cyclopentane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O8/c1-9(11-4-2-3-5-12(11)18(24)25)26-15(23)17-16(14(21)22)7-6-10(8-16)13(19)20/h2-5,9-10H,6-8H2,1H3,(H,17,23)(H,19,20)(H,21,22)/t9?,10-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBDCZAPZZBWJU-XOXYBHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC2(CCC(C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@]2(CC[C@H](C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NPEC-caged-(1S,3R)-ACPD

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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